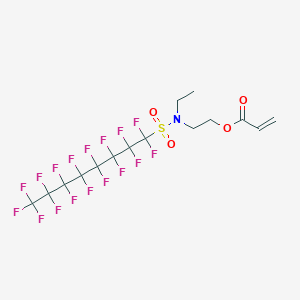
2-Formylthiophene-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Formylthiophene-3-carboxylic acid derivatives and related compounds can be achieved through several methods. One notable approach is microwave-assisted synthesis, which has been shown to efficiently produce 2-aminothiophene-3-carboxylic acid derivatives, further transformable into thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative under microwave irradiation (Hesse, Perspicace, & Kirsch, 2007). This method highlights the utility of microwave irradiation in facilitating rapid and efficient synthesis routes for thiophene-based compounds.
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including those related to 2-Formylthiophene-3-carboxylic acid, has been extensively studied. For instance, the morphology and molecular orientation of EDOTacid, a thiophene derivative, have been characterized using various techniques, revealing its crystalline nature and hydrogen-bonded dimer formation (Subramanian, Rowland, Yap, & Martin, 2019). These structural insights are crucial for understanding the physicochemical properties and potential applications of thiophene-based compounds.
Chemical Reactions and Properties
Thiophene derivatives exhibit a range of chemical reactions, including carboxylic acid directed decarboxylative C-H/C-H cross-coupling, as demonstrated with thiophenes and aryl carboxylic acids. This method facilitates the synthesis of biaryl scaffolds, showcasing the versatility of thiophene compounds in forming complex structures (Zhang, Zhao, Zhang, & Su, 2015).
Physical Properties Analysis
The physical properties of thiophene derivatives, including their crystalline structure, thermal stability, and electrical conductivity, have been a subject of study. Poly(2-thiophen-3-yl-malonic acid), for example, exhibits good thermal stability and semiconductor characteristics, along with a unique surface morphology ideal for applications in selective membranes and ion-selective biomedical uses (Bertran et al., 2010).
Chemical Properties Analysis
The chemical properties of 2-Formylthiophene-3-carboxylic acid derivatives are influenced by their functional groups, which participate in various reactions leading to the formation of complex molecules. For example, photolysis of aliphatic carboxylic acids in the presence of 2-aminothiophenol demonstrates the reactivity of thiophene derivatives in forming benzothiazolines, indicative of their potential in synthetic organic chemistry (Maki & Suzuki, 1971).
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Cobalt (II) Complexes
- Summary of the Application: “2-Formylthiophene-3-carboxylic acid” is used as a ligand in the synthesis of two new Cobalt (II) complexes. These complexes were characterized using various techniques such as powder X-Ray Diffraction, UV–Vis, IR, NMR, elemental analysis, and MS spectral data .
- Results or Outcomes: The ligand displayed moderate antibacterial activity against Staphylococcus aureus ATCC25923, Escherichia coli ATCC25922, Pseudomonas aeruginosa, and Klebsiella pneumoniae 22. The octahedral cobalt (II) complex showed moderate activity against Pseudomonas aeruginosa and Klebsiella pneumoniae 22, whereas the square-planar complex displayed moderate activity only on Klebsiella pneumoniae 22 .
Application 2: Furan Platform Chemicals
- Summary of the Application: “2-Formylthiophene-3-carboxylic acid” is a type of furan platform chemical (FPC). FPCs are directly available from biomass and are used in the manufacture of a wide range of compounds .
- Methods of Application or Experimental Procedures: The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
- Results or Outcomes: The main purpose of using FPCs is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
Application 3: Photoinitiators in Photo-Oxidation or Photo-Reduction Processes
- Summary of the Application: “2-Formylthiophene-3-carboxylic acid” is used as a photoinitiator in photo-oxidation or photo-reduction processes for photopolymerization upon visible light .
Application 4: Synthesis of Other Chemical Compounds
- Summary of the Application: “2-Formylthiophene-3-carboxylic acid” is used in the synthesis of other chemical compounds .
Application 5: Synthesis of Chiral Furans
Safety And Hazards
Propiedades
IUPAC Name |
2-formylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3S/c7-3-5-4(6(8)9)1-2-10-5/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHLGRWNUWACRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355880 | |
| Record name | 2-formylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylthiophene-3-carboxylic acid | |
CAS RN |
19991-69-6 | |
| Record name | 2-formylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-formylthiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine](/img/structure/B10428.png)






![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)
![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)




